

(2-Amino-5-iodophenyl)methanol CAS number

53279-83-7

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Compound of Interest

Compound Name: (2-Amino-5-iodophenyl)methanol

Cat. No.: B1283178

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An In-depth Technical Guide to **(2-Amino-5-iodophenyl)methanol** CAS Number: 53279-83-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(2-Amino-5-iodophenyl)methanol**, a key chemical intermediate. This document covers its physicochemical properties, synthesis, applications, spectroscopic data, and safety protocols, designed to support research and development activities.

Physicochemical Properties

(2-Amino-5-iodophenyl)methanol is a substituted aromatic compound containing an amine, an iodine atom, and a hydroxymethyl group. These functional groups make it a versatile building block in organic synthesis. Its key properties are summarized below.

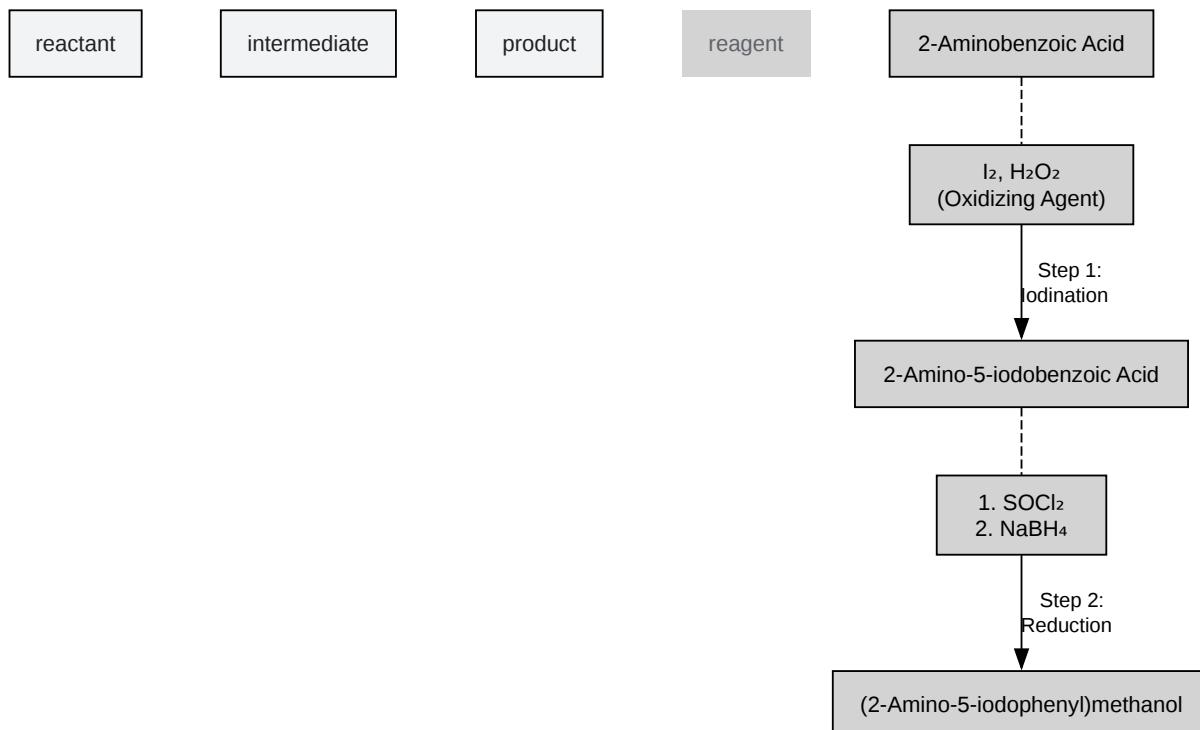
Property	Value	Reference
CAS Number	53279-83-7	
Molecular Formula	C ₇ H ₈ INO	
Molecular Weight	249.05 g/mol	
Appearance	No data available	
Boiling Point	381.5 ± 37.0 °C (Predicted)	
Density	1.951 ± 0.06 g/cm ³ (Predicted)	[1]
LogP	1.94690	
Purity	Typically ≥95%	

Synthesis and Purification

A definitive, published experimental protocol for the direct synthesis of **(2-Amino-5-iodophenyl)methanol** is not readily available in the searched literature. However, a plausible and chemically sound two-step synthetic route can be proposed starting from 2-aminobenzoic acid. This involves an initial iodination followed by the reduction of the carboxylic acid group.

Proposed Synthetic Pathway

The logical pathway involves the electrophilic iodination of 2-aminobenzoic acid to form 2-amino-5-iodobenzoic acid, followed by the selective reduction of the carboxylic acid to a primary alcohol.



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Caption: Proposed two-step synthesis of **(2-Amino-5-iodophenyl)methanol**.

Experimental Protocols

The following protocols are representative methods for the proposed transformations, adapted from procedures for similar substrates.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Step 1: Synthesis of 2-Amino-5-iodobenzoic Acid (Intermediate)

This procedure is adapted from patented methods for the iodination of 2-aminobenzoic acid using molecular iodine and an oxidizing agent like hydrogen peroxide.[\[2\]](#)[\[3\]](#)[\[6\]](#)

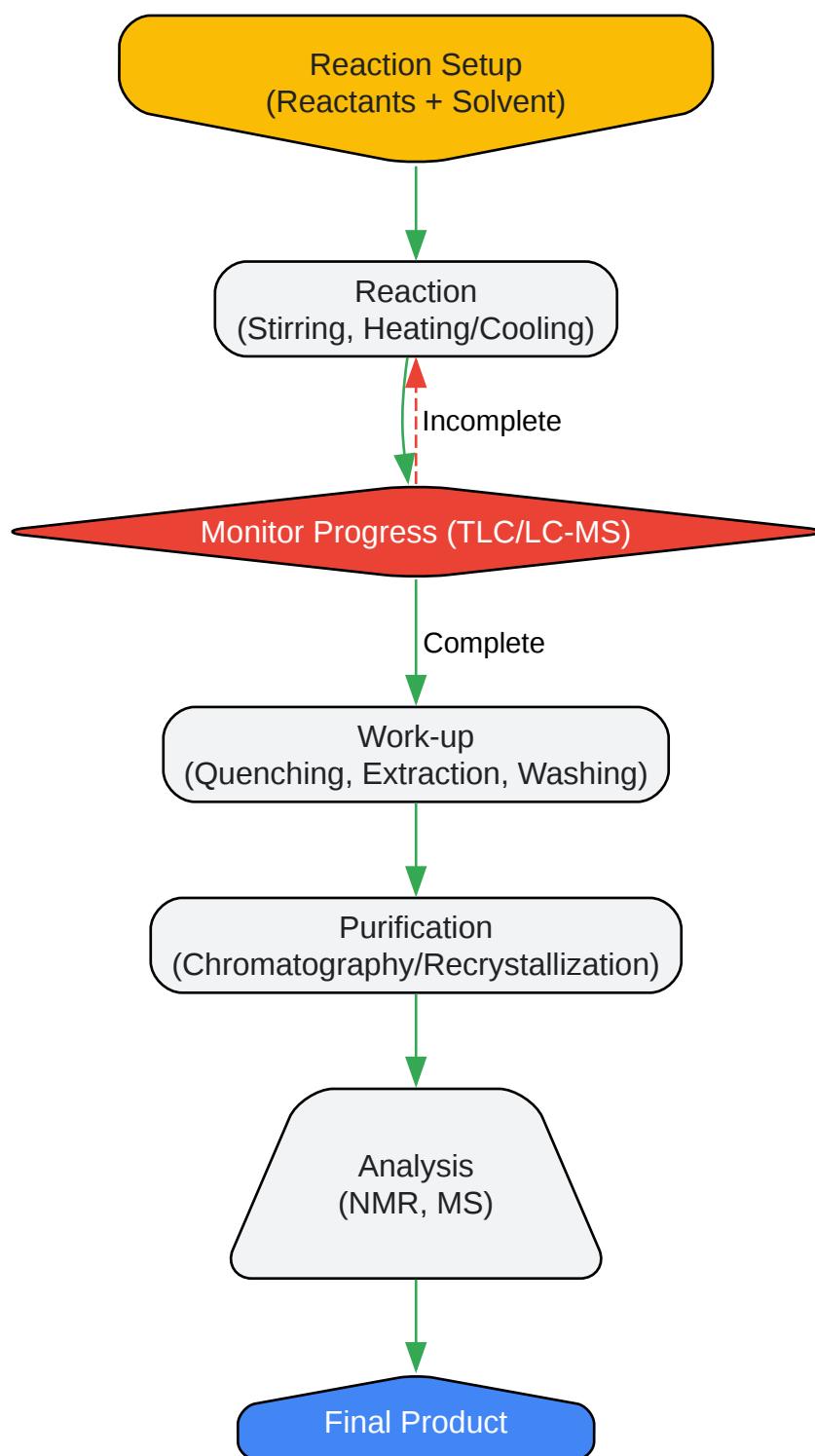
- Reaction Setup: In a suitable reaction vessel, suspend 2-aminobenzoic acid (1.0 eq) in a solvent such as acetic acid or water.
- Reagent Addition: Add molecular iodine (I_2) (0.5-1.0 eq) to the suspension.
- Initiation: Stir the mixture at room temperature and add 30% hydrogen peroxide (H_2O_2) dropwise (1.0-2.0 eq relative to iodine). An exothermic reaction may be observed.
- Reaction: Continue stirring at room temperature for 5-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, dilute the reaction mixture with water to precipitate the product.
- Isolation: Collect the solid product by filtration, wash thoroughly with cold water to remove unreacted reagents and byproducts, and dry under vacuum.

Step 2: Reduction of 2-Amino-5-iodobenzoic Acid to **(2-Amino-5-iodophenyl)methanol**

This protocol describes a common method for reducing a carboxylic acid to an alcohol, often proceeding through an ester or acid chloride intermediate for milder reduction conditions. A direct reduction using stronger agents is possible but may be less selective. A reliable method involves conversion to the acid chloride followed by reduction with sodium borohydride.

- Acid Chloride Formation: Suspend the 2-amino-5-iodobenzoic acid (1.0 eq) in an inert solvent like dichloromethane (DCM) or toluene. Add thionyl chloride ($SOCl_2$) (1.5-2.0 eq) dropwise at 0 °C. Reflux the mixture for 2-3 hours until the starting material is consumed (monitored by TLC). Remove the excess $SOCl_2$ and solvent under reduced pressure.
- Reduction: Dissolve the crude acid chloride in a suitable solvent like tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add sodium borohydride ($NaBH_4$) (2.0-3.0 eq) portion-wise, controlling the temperature.
- Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours until the reaction is complete.
- Quenching: Carefully quench the reaction by the slow, dropwise addition of water or 1M HCl at 0 °C.

- Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

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Caption: General experimental workflow for organic synthesis.

Applications in Synthesis

(2-Amino-5-iodophenyl)methanol is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.[\[1\]](#)

- Pharmaceutical Intermediates: Its bifunctional nature (amine and alcohol) allows it to be a scaffold for building heterocyclic compounds or for introducing a substituted phenyl ring into a larger molecule. The iodine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the formation of carbon-carbon or carbon-heteroatom bonds.
- Radiopharmaceuticals: The presence of a stable iodine atom makes it a precursor for synthesizing radioiodinated compounds (using ^{123}I or ^{131}I) for medical imaging and diagnostic applications.[\[1\]](#)

Spectroscopic Data

While specific spectra for this compound were not found in the search results, the expected NMR chemical shifts can be predicted based on its structure and data from analogous compounds.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

^1H NMR Spectroscopy (Predicted)

Protons	Multiplicity	Approx. Chemical Shift (δ , ppm)	Notes
-CH ₂ OH	Singlet	~4.5 - 4.7	Benzyllic alcohol protons.
-OH	Broad Singlet	~1.5 - 5.0	Position is concentration and solvent dependent.
-NH ₂	Broad Singlet	~3.5 - 5.0	Position is concentration and solvent dependent.
Aromatic-H (ortho to - NH ₂)	Doublet	~6.5 - 6.7	
Aromatic-H (ortho to - I)	Doublet of Doublets	~7.2 - 7.4	
Aromatic-H (meta to - NH ₂)	Doublet	~7.5 - 7.7	

¹³C NMR Spectroscopy (Predicted)

Carbon	Approx. Chemical Shift (δ , ppm)	Notes
-CH ₂ OH	~60 - 65	
C-I	~80 - 85	Carbon directly attached to iodine.
Aromatic C-H	~115 - 138	Aromatic carbons with hydrogen attached.
C-CH ₂ OH	~130 - 135	Aromatic carbon bearing the methanol group.
C-NH ₂	~145 - 150	Aromatic carbon bearing the amino group.

Safety and Handling

(2-Amino-5-iodophenyl)methanol is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.

Hazard Information	Details	Reference
GHS Pictogram	GHS07 (Harmful/Irritant)	
Signal Word	Warning	
Hazard Statements	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	
Precautionary Statements	P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P403+P233, P405, P501	

Handling Recommendations

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
- Hygiene: Avoid breathing dust or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage

- Conditions: Store in a tightly closed container in a cool, dry, and dark place.[\[1\]](#)
Recommended storage temperature is 2-8°C for short-term and -20°C for long-term.
- Incompatibilities: Keep away from strong oxidizing agents.

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